4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one 4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16301719
InChI: InChI=1S/C25H20ClNO5/c1-2-13-31-19-11-7-17(8-12-19)23(28)21-22(16-5-9-18(26)10-6-16)27(25(30)24(21)29)15-20-4-3-14-32-20/h2-12,14,22,28H,1,13,15H2/b23-21+
SMILES:
Molecular Formula: C25H20ClNO5
Molecular Weight: 449.9 g/mol

4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

CAS No.:

Cat. No.: VC16301719

Molecular Formula: C25H20ClNO5

Molecular Weight: 449.9 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one -

Specification

Molecular Formula C25H20ClNO5
Molecular Weight 449.9 g/mol
IUPAC Name (4E)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione
Standard InChI InChI=1S/C25H20ClNO5/c1-2-13-31-19-11-7-17(8-12-19)23(28)21-22(16-5-9-18(26)10-6-16)27(25(30)24(21)29)15-20-4-3-14-32-20/h2-12,14,22,28H,1,13,15H2/b23-21+
Standard InChI Key QBIJTSKKRVJRHU-XTQSDGFTSA-N
Isomeric SMILES C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)Cl)/O
Canonical SMILES C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)Cl)O

Introduction

4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule belonging to the pyrrolone family, which is known for its diverse biological activities. This compound is identified by the CAS number 618077-28-4 and has gained attention in medicinal chemistry due to its structural features and potential pharmaceutical applications.

Structural Features

The molecular structure of this compound includes several functional groups that contribute to its reactivity and biological activity:

  • Allyloxy group: Enhances solubility and may facilitate biological interactions.

  • Chlorophenyl moiety: Known for contributing to antimicrobial and anti-inflammatory properties in similar compounds.

  • Furan ring: A heterocyclic component often associated with bioactivity.

  • Hydroxy group: Adds polarity and may participate in hydrogen bonding.

These features make the compound a promising candidate for further exploration in drug discovery.

Synthesis Pathways

The synthesis of this compound typically involves a reaction between 4-(allyloxy)benzoic acid and 5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrole under controlled conditions. This process ensures the formation of the desired pyrrolone structure while maintaining high yields.

Biological Significance

Pyrrolones, including this compound, are known for their wide range of biological activities:

  • Anti-inflammatory properties: Pyrrolones often inhibit pathways involved in inflammation.

  • Antimicrobial effects: The chlorophenyl group enhances activity against bacterial strains.

  • Antitumor potential: Structural analogs have shown promise in inhibiting cancer cell growth.

Applications in Medicinal Chemistry

Due to its unique structure, this compound is being investigated for potential applications in pharmaceuticals. Its ability to interact with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions makes it a versatile scaffold for drug design.

Future Prospects

Given its structural complexity and potential bioactivity, further studies are warranted to:

  • Investigate its mechanism of action at the molecular level.

  • Optimize its pharmacokinetics and pharmacodynamics for therapeutic use.

  • Explore its derivatives for enhanced activity and reduced toxicity.

This compound represents a valuable addition to the arsenal of bioactive molecules in medicinal chemistry, with promising applications across various therapeutic areas.

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